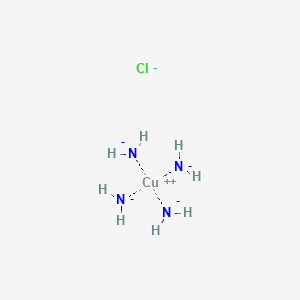
Copper tetrammine dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper tetrammine dichloride, also known as tetraamminecopper(II) chloride, is a coordination complex with the formula [Cu(NH₃)₄]Cl₂. This compound is characterized by its deep blue color and is commonly used in various chemical applications due to its unique properties. The complex consists of a central copper ion coordinated to four ammonia molecules, with two chloride ions acting as counterions.
準備方法
Synthetic Routes and Reaction Conditions: Copper tetrammine dichloride can be synthesized by reacting copper(II) chloride with ammonia. The reaction typically involves dissolving copper(II) chloride in water and then slowly adding concentrated ammonia solution. The mixture is stirred until a deep blue solution is formed, indicating the formation of the complex. The reaction can be represented as follows:
[ \text{CuCl}_2 + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3\text{)}_4]\text{Cl}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency and purity, often involving controlled addition of ammonia and precise temperature regulation to ensure complete reaction and crystallization of the product.
化学反応の分析
Types of Reactions: Copper tetrammine dichloride undergoes various chemical reactions, including:
Oxidation: The copper(II) ion in the complex can be oxidized to copper(III) under specific conditions.
Reduction: The complex can be reduced to copper(I) species using suitable reducing agents.
Substitution: The ammonia ligands can be substituted by other ligands such as water or chloride ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by adding excess of the substituting ligand.
Major Products:
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of new coordination complexes with different ligands.
科学的研究の応用
Copper tetrammine dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including its role in copper metabolism and as a model compound for studying copper-related diseases.
Industry: Utilized in electroplating, textile dyeing, and as a precursor for other copper-based compounds.
作用機序
The mechanism by which copper tetrammine dichloride exerts its effects involves the central copper ion interacting with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the ammonia ligands can stabilize the copper ion in different oxidation states, allowing it to engage in diverse chemical reactions. The pathways involved often include coordination to biological molecules, influencing their structure and function.
類似化合物との比較
Copper tetrammine dichloride can be compared with other similar copper complexes:
Tetraamminecopper(II) sulfate: Similar in structure but with sulfate as the counterion instead of chloride.
Bis(diethylammonium) tetrachlorocuprate(II): Contains diethylammonium ligands and exhibits different coordination geometry.
Copper(II) chloride dihydrate: Lacks ammonia ligands and has different chemical properties.
Uniqueness: this compound is unique due to its deep blue color, stability in aqueous solutions, and versatility in undergoing various chemical reactions. Its ability to form stable complexes with ammonia makes it a valuable compound in both research and industrial applications.
特性
分子式 |
ClCuH8N4-3 |
|---|---|
分子量 |
163.09 g/mol |
IUPAC名 |
copper;azanide;chloride |
InChI |
InChI=1S/ClH.Cu.4H2N/h1H;;4*1H2/q;+2;4*-1/p-1 |
InChIキー |
VRKBSKYRZBAUEY-UHFFFAOYSA-M |
正規SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate](/img/structure/B12325720.png)
![4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane](/img/structure/B12325724.png)
![1H-Purine-2,6-dione, 1,3-diethyl-3,7-dihydro-8-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methyl-, (E)-(9CI)](/img/structure/B12325731.png)

![(4-Acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12325740.png)
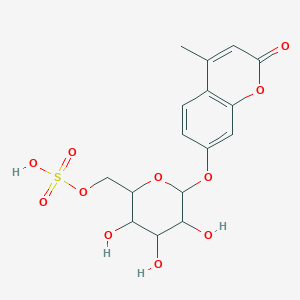
![[(6Z,10Z)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12325754.png)
![4-(6-Hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12325761.png)
![3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl-](/img/structure/B12325775.png)
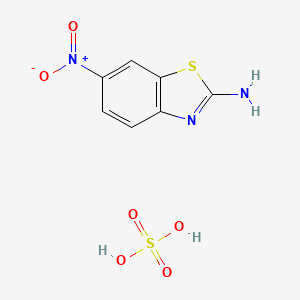
acetic acid](/img/structure/B12325786.png)
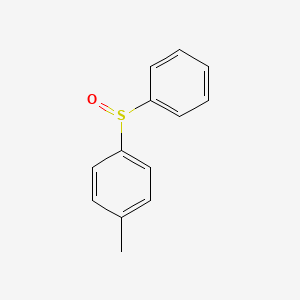
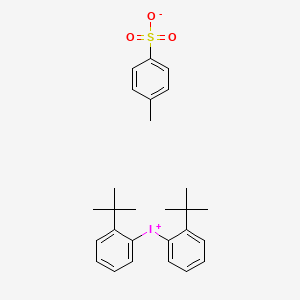
![4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone](/img/structure/B12325810.png)
